molecular formula C18H23N5O3 B5491678 7-(isoxazol-3-ylcarbonyl)-2-methyl-N-(tetrahydrofuran-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

7-(isoxazol-3-ylcarbonyl)-2-methyl-N-(tetrahydrofuran-3-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

Cat. No.: B5491678
M. Wt: 357.4 g/mol
InChI Key: IQPLOQVKNZLIRU-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery . Isoxazole, constituting an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions, is of immense importance because of its wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

In the field of drug discovery, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety . It has one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives is regioselective .

Future Directions

Isoxazole is a significant moiety in the field of drug discovery . It’s always imperative to unleash new eco-friendly synthetic strategies . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name

[2-methyl-4-(oxolan-3-ylmethylamino)-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-(1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-12-20-15-3-7-23(18(24)16-5-9-26-22-16)6-2-14(15)17(21-12)19-10-13-4-8-25-11-13/h5,9,13H,2-4,6-8,10-11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPLOQVKNZLIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCN(CC2)C(=O)C3=NOC=C3)C(=N1)NCC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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